![molecular formula C16H16Br2N4O4 B114155 2,7-bis(bromomethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-35-7](/img/structure/B114155.png)
2,7-bis(bromomethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidoquinazoline core with various substituents.
Métodos De Preparación
The synthesis of pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- involves several steps. One common synthetic route includes the following steps:
Formation of the pyrimidoquinazoline core: This can be achieved through a multicomponent reaction involving 1,3-diketones, 6-aminouracil, and aromatic aldehydes.
Introduction of bromomethyl groups: This step involves the bromination of the methyl groups at positions 2 and 7 of the pyrimidoquinazoline core using bromine or N-bromosuccinimide (NBS) under specific reaction conditions.
Methoxylation and methylation:
Análisis De Reacciones Químicas
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- undergoes various chemical reactions, including:
Substitution reactions: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced products.
Polymerization reactions: The compound can be used as a building block for the synthesis of π-conjugated polymers through polymerization reactions, such as the Stille cross-coupling reaction.
Aplicaciones Científicas De Investigación
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- has several scientific research applications, including:
Organic electronics: The compound is used as a building block for the synthesis of polymer semiconductors with high sensitivity to acids and good hole transport performance in organic thin-film transistors (OTFTs).
Bio- and chemo-sensors: Due to its high sensitivity to acids and potential bioactivity, the compound can be used in the development of bio- and chemo-sensors.
Phototransistors: The compound has been used in the development of organic phototransistors (OPTs) with ultrafast photoresponse characteristics.
Mecanismo De Acción
The mechanism of action of pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s high sensitivity to acids is attributed to the strong interaction of the basic nitrogen atoms in the pyrimidoquinazoline core with protonic and Lewis acids . This interaction leads to dramatic bathochromic shifts in the absorption spectra of the compound and its derivatives .
Comparación Con Compuestos Similares
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- can be compared with other similar compounds, such as:
Pyrimido[4,5-g]quinazoline-4,9-dione derivatives: These compounds have similar core structures but different substituents, leading to variations in their chemical and physical properties.
Thieno[3,2-b]thiophene derivatives: These compounds contain a thieno[3,2-b]thiophene moiety and have been used in the synthesis of π-conjugated polymers with similar applications in organic electronics.
Pyrido[2,3-d]pyrimidines:
The uniqueness of pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- lies in its specific combination of substituents, which impart unique chemical and physical properties, making it suitable for specific applications in organic electronics and sensor development.
Propiedades
Número CAS |
143430-35-7 |
|---|---|
Fórmula molecular |
C16H16Br2N4O4 |
Peso molecular |
488.1 g/mol |
Nombre IUPAC |
2,7-bis(bromomethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C16H16Br2N4O4/c1-21-7(5-17)19-11-9(15(21)23)13(25-3)12-10(14(11)26-4)16(24)22(2)8(6-18)20-12/h5-6H2,1-4H3 |
Clave InChI |
OAIDJPDDUYAYTI-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CBr)C)OC)CBr |
SMILES canónico |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CBr)C)OC)CBr |
Sinónimos |
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)
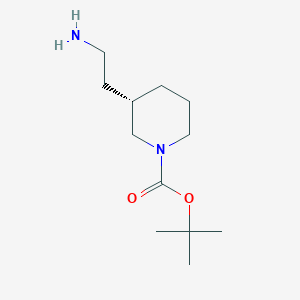

![[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate](/img/structure/B114123.png)
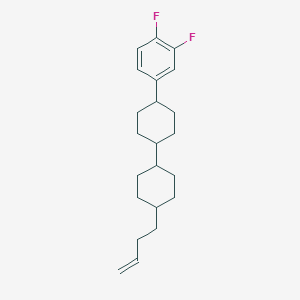
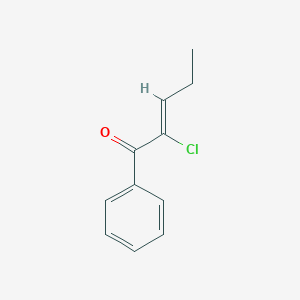
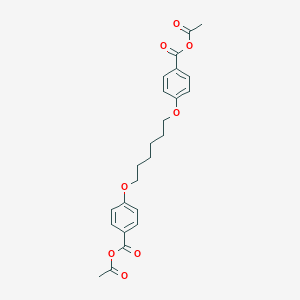

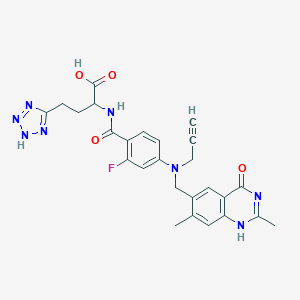
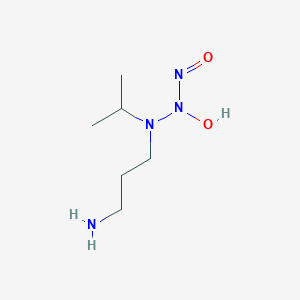
![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
